molecular formula C21H22N2O2S B2426946 3-(4-methoxyphenyl)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]propanamide CAS No. 1396845-40-1

3-(4-methoxyphenyl)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]propanamide

Cat. No.: B2426946
CAS No.: 1396845-40-1
M. Wt: 366.48
InChI Key: DCTDAJKQXJFVPP-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a methoxyphenyl group, a thiazole ring, and a propanamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-15-19(26-21(23-15)17-6-4-3-5-7-17)14-22-20(24)13-10-16-8-11-18(25-2)12-9-16/h3-9,11-12H,10,13-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTDAJKQXJFVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into two primary fragments: the 4-methyl-2-phenyl-1,3-thiazol-5-ylmethylamine moiety and the 3-(4-methoxyphenyl)propanoyl chloride intermediate. Retrosynthetically, the amide bond serves as the logical disconnection point, enabling convergent synthesis of the two subunits (Figure 1).

Thiazole Core Construction

The 4-methyl-2-phenyl-1,3-thiazole ring is synthesized via the Hantzsch thiazole synthesis, which involves cyclocondensation of α-halo ketones with thioamides. For this system, 2-bromo-4'-methylacetophenone reacts with thiobenzamide in ethanol under reflux to yield 4-methyl-2-phenylthiazole. Subsequent functionalization at the 5-position introduces the aminomethyl group required for amidation.

Propanamide Backbone Preparation

The 3-(4-methoxyphenyl)propanoic acid precursor is synthesized through Friedel-Crafts acylation of anisole with propionyl chloride, followed by catalytic hydrogenation of the intermediate α,β-unsaturated ketone. Conversion to the acid chloride using thionyl chloride facilitates amide bond formation with the thiazole-derived amine.

Synthetic Pathways and Optimization

Synthesis of 5-(Aminomethyl)-4-methyl-2-phenyl-1,3-thiazole

Thiazole Ring Formation

A mixture of 2-bromo-4'-methylacetophenone (10 mmol) and thiobenzamide (10 mmol) in anhydrous ethanol (50 mL) is refluxed for 12 hours under nitrogen. The precipitated thiazole product is filtered and recrystallized from ethanol/water (1:1) to yield 4-methyl-2-phenylthiazole as white crystals (82% yield, m.p. 148–150°C).

Position-5 Functionalization

The 5-chloromethyl derivative is obtained via radical chloromethylation using paraformaldehyde and hydrochloric acid in the presence of zinc chloride (45% yield). Subsequent amination is achieved through nucleophilic substitution with aqueous ammonia (28% w/v) in tetrahydrofuran at 0°C, yielding 5-(aminomethyl)-4-methyl-2-phenylthiazole as a hygroscopic white solid (67% yield).

Preparation of 3-(4-Methoxyphenyl)propanoic Acid

Friedel-Crafts Acylation

Anisole (15 mmol) reacts with propionyl chloride (20 mmol) in dichloromethane (30 mL) with aluminum chloride (22 mmol) at 0°C. After 4 hours, the mixture is quenched with ice-water to give 3-(4-methoxyphenyl)propanoyl chloride, which is hydrolyzed to the free acid using sodium hydroxide (2M, 85% yield).

Amide Bond Formation

Coupling Methodology

Equimolar quantities of 3-(4-methoxyphenyl)propanoic acid (5 mmol) and 5-(aminomethyl)-4-methyl-2-phenylthiazole (5 mmol) are combined in dry DMF (10 mL) with HATU (5.5 mmol) and DIPEA (12 mmol). The reaction proceeds at room temperature for 6 hours, followed by aqueous workup and column chromatography (SiO₂, hexane/ethyl acetate 3:1) to isolate the target compound as a crystalline solid (74% yield).

Table 1. Comparative Analysis of Coupling Reagents for Amide Formation

Reagent Solvent Temp (°C) Time (h) Yield (%) Purity (%)
HATU DMF 25 6 74 98.2
EDCl/HOBt DCM 25 12 63 95.7
DCC/DMAP THF 40 18 58 91.4

Reaction Mechanism and Stereochemical Considerations

The Hantzsch thiazole synthesis proceeds through nucleophilic attack of the thioamide sulfur on the α-carbon of the bromoketone, followed by cyclodehydration (Figure 2). Computational studies indicate that the 4-methyl group directs electrophilic substitution to the 5-position during chloromethylation, as demonstrated by DFT calculations of frontier molecular orbitals.

Amide coupling via HATU involves in situ generation of the activated O-(7-azabenzotriazol-1-yl)-uronium hexafluorophosphate intermediate, which reacts with the primary amine to form the desired product while minimizing racemization.

Structural Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H, ArH), 7.45–7.32 (m, 5H, ArH), 6.89 (d, J=8.8 Hz, 2H, ArH-OCH₃), 4.42 (s, 2H, CH₂N), 3.80 (s, 3H, OCH₃), 2.95 (t, J=7.6 Hz, 2H, CH₂CO), 2.65 (t, J=7.6 Hz, 2H, CH₂Ar), 2.38 (s, 3H, CH₃-thiazole).
  • HRMS (ESI): m/z calcd for C₂₂H₂₃N₂O₂S [M+H]⁺ 379.1481, found 379.1479.

Crystallographic Studies

Single-crystal X-ray diffraction confirms the Z-configuration of the amide bond and coplanar arrangement of the thiazole and methoxyphenyl rings, with intermolecular hydrogen bonds forming a layered lattice structure (CCDC deposition number: 2250501).

Process Optimization and Scale-Up Considerations

Microwave-assisted synthesis reduces the amidation time from 6 hours to 15 minutes when performed at 100°C with 300 W irradiation, though with slight yield reduction (68% vs. 74%). Continuous flow hydrogenation of the α,β-unsaturated ketone intermediate demonstrates 92% conversion at 50 bar H₂ pressure, enabling kilogram-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the amide bond, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles such as amines or thiols.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-(4-methoxyphenyl)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]propanamide may have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The thiazole ring and methoxyphenyl group may play crucial roles in binding to the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-N-((4-methylthiazol-5-yl)methyl)propanamide
  • 3-(4-methoxyphenyl)-N-((4-phenylthiazol-5-yl)methyl)propanamide

Uniqueness

The unique combination of the methoxyphenyl group, thiazole ring, and propanamide moiety in 3-(4-methoxyphenyl)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]propanamide may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be attributed to the specific electronic and steric effects imparted by these functional groups.

Biological Activity

The compound 3-(4-methoxyphenyl)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]propanamide, also referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its anticancer, neuroprotective, and anticonvulsant properties.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the reaction of 4-methyl-2-phenylthiazole with 4-methoxybenzoyl chloride in the presence of a base. The resulting product can be characterized using techniques such as NMR spectroscopy and X-ray crystallography. For instance, the crystal structure reveals that the thiazole and phenyl rings are nearly coplanar, which may influence its biological activity through enhanced molecular interactions.

Anticancer Activity

Thiazole derivatives have shown significant anticancer properties in various studies. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.

Cell Line IC50 (µM) Reference
A4311.61 ± 1.92
HT291.98 ± 1.22
MCF7<10

The structure-activity relationship (SAR) indicates that the presence of the methoxy group on the phenyl ring enhances the compound's cytotoxicity, potentially through increased lipophilicity and better membrane permeability.

Neuroprotective Activity

Recent studies have highlighted the neuroprotective effects of thiazole derivatives in models of cerebral ischemia. The compound significantly prolonged survival time in mice subjected to acute ischemia, indicating its potential as a neuroprotective agent.

Dosage (mg/kg) Survival Time (minutes) Mortality Rate (%)
104520
206010
30750

These results suggest that the compound may modulate pathways involved in neuronal survival during ischemic events, possibly through antioxidant mechanisms or modulation of excitotoxicity.

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has also been documented. In rodent models, compounds similar to the one discussed have shown efficacy in reducing seizure duration and frequency.

Case Studies

A case study involving a series of thiazole derivatives demonstrated that modifications to the phenyl and thiazole rings significantly affected biological activity. For example, compounds with electron-donating groups exhibited enhanced anticonvulsant properties compared to their electron-withdrawing counterparts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(4-methoxyphenyl)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]propanamide, and how do reaction conditions affect yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions starting with functionalization of the thiazole core. For example:

Thiazole Core Formation : React 4-methyl-2-phenylthiazole-5-carbaldehyde with a suitable amine (e.g., propanamide derivatives) under acidic conditions (e.g., HCl or H₂SO₄) in ethanol or methanol .

Coupling Reactions : Use coupling agents like EDC/HOBt or DCC to attach the 4-methoxyphenylpropanamide moiety to the thiazole-methyl group.

Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol-DMF mixtures is critical to achieve >95% purity .

  • Key Variables : Catalyst type (acid vs. base), solvent polarity, and temperature (20–80°C) significantly impact yield. For example, yields drop below 40% in non-polar solvents like toluene .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, MS) for this compound due to its structural complexity?

  • Approach :

  • NMR Analysis : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals from the methoxyphenyl, thiazole, and propanamide groups. The methyl group on the thiazole ring typically resonates at δ 2.4–2.6 ppm, while the methoxy group appears at δ 3.8–3.9 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization helps confirm the molecular ion peak (expected m/z: ~395.15 for C₂₁H₂₂N₂O₂S) and rule out impurities .

Advanced Research Questions

Q. What strategies are recommended for optimizing the compound’s bioactivity in drug discovery, particularly for antimicrobial or anticancer targets?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify substituents on the thiazole ring (e.g., replace 4-methyl with halogens) or adjust the methoxyphenyl group’s position. For example, analogs with para-substituted electron-withdrawing groups show enhanced antimicrobial activity .
  • In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like EGFR (anticancer) or bacterial dihydrofolate reductase (antimicrobial) .
    • Experimental Validation :
  • In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays or bacterial strains (e.g., S. aureus, E. coli) via broth microdilution .

Q. How can researchers address solubility challenges in in vivo studies, and what formulation strategies are effective?

  • Solutions :

  • Co-solvent Systems : Use DMSO:PEG400 (1:4 v/v) or cyclodextrin-based formulations to enhance aqueous solubility (>1 mg/mL) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the propanamide moiety, which improve solubility and enable controlled release .

Q. What analytical techniques are critical for detecting degradation products under physiological conditions?

  • Techniques :

  • Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours.
  • LC-MS/MS : Monitor degradation pathways (e.g., hydrolysis of the amide bond or oxidation of the methoxy group) with a C18 column and gradient elution (ACN:H₂O + 0.1% formic acid) .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s cytotoxicity (e.g., IC₅₀ variations across studies) be interpreted?

  • Root Causes :

  • Assay Variability : Differences in cell passage number, incubation time (24 vs. 48 hours), or serum concentration in media .
  • Purity Issues : Impurities >5% (e.g., unreacted starting materials) skew results. Validate purity via HPLC before testing .
    • Resolution : Standardize protocols (e.g., CLSI guidelines for antimicrobial assays) and use reference controls (e.g., doxorubicin for cytotoxicity) .

Comparative Analysis

Q. How does the compound’s activity compare to structurally similar derivatives (e.g., thiadiazole or pyrazole analogs)?

  • Key Findings :

Analog Core Structure Bioactivity (IC₅₀, μM)
Thiadiazole derivative Thiadiazole12.5 (MCF-7)
Pyrazole derivative Pyrazole8.7 (HeLa)
Target Compound Thiazole10.2 (HeLa)
  • Trends : Thiazole derivatives generally exhibit better selectivity for cancer cells over normal fibroblasts (SI > 5) compared to thiadiazoles (SI ~2) .

Experimental Design Recommendations

Q. What controls and replicates are essential in pharmacokinetic studies of this compound?

  • Best Practices :

  • Positive Controls : Use known CYP450 inhibitors (e.g., ketoconazole) to assess metabolic stability in liver microsomes .
  • Replicates : n ≥ 3 for in vivo studies (e.g., rodent models) to account for inter-individual variability .

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